ethyl 6-amino-5-cyano-2-{[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]methyl}-4-(2-iodophenyl)-4H-pyran-3-carboxylate
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Overview
Description
Ethyl 6-amino-5-cyano-2-{[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]methyl}-4-(2-iodophenyl)-4H-pyran-3-carboxylate is a complex organic compound with a unique structure that includes multiple functional groups such as amino, cyano, and pyran rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-amino-5-cyano-2-{[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]methyl}-4-(2-iodophenyl)-4H-pyran-3-carboxylate typically involves multi-step organic reactions. One common method includes the Knoevenagel condensation reaction, followed by cyclization and functional group modifications. The reaction conditions often involve the use of catalysts such as trisodium citrate dihydrate and solvents like aqueous ethanol .
Industrial Production Methods
For industrial production, the synthesis process can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of eco-friendly catalysts and solvents is preferred to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-amino-5-cyano-2-{[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]methyl}-4-(2-iodophenyl)-4H-pyran-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially at the cyano and amino groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, dimethylformamide (DMF), and aqueous solutions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .
Scientific Research Applications
Ethyl 6-amino-5-cyano-2-{[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]methyl}-4-(2-iodophenyl)-4H-pyran-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of ethyl 6-amino-5-cyano-2-{[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]methyl}-4-(2-iodophenyl)-4H-pyran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. For example, the cyano group can participate in hydrogen bonding, while the pyran ring can interact with hydrophobic pockets in proteins .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate
- 6-amino-5-cyano-2-methyl-4-thiophen-2-yl-4H-pyran-3-carboxylic acid ethyl ester
Uniqueness
Ethyl 6-amino-5-cyano-2-{[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]methyl}-4-(2-iodophenyl)-4H-pyran-3-carboxylate is unique due to its combination of functional groups and structural complexity. This uniqueness allows it to participate in a wide range of chemical reactions and makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C24H21IN4O3S |
---|---|
Molecular Weight |
572.4 g/mol |
IUPAC Name |
ethyl 6-amino-5-cyano-2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanylmethyl]-4-(2-iodophenyl)-4H-pyran-3-carboxylate |
InChI |
InChI=1S/C24H21IN4O3S/c1-4-31-24(30)21-19(12-33-23-16(10-26)13(2)9-14(3)29-23)32-22(28)17(11-27)20(21)15-7-5-6-8-18(15)25/h5-9,20H,4,12,28H2,1-3H3 |
InChI Key |
BHGPPNRVNYWWAA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C(C1C2=CC=CC=C2I)C#N)N)CSC3=C(C(=CC(=N3)C)C)C#N |
Origin of Product |
United States |
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